4-chloro-3-(3-methylbenzamido)benzoic acid
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Overview
Description
4-chloro-3-(3-methylbenzamido)benzoic acid is a halogenated benzene derivative with a molecular weight of 289.72 g/mol . This compound is known for its unique structural features, which include a chloro group and a methylbenzamido group attached to a benzoic acid core . It is used in various scientific research and industrial applications due to its versatile chemical properties .
Preparation Methods
The synthesis of 4-chloro-3-(3-methylbenzamido)benzoic acid typically involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-methylbenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, followed by acidification to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-chloro-3-(3-methylbenzamido)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents used in these reactions include triethylamine, hydrogen gas, palladium catalyst, and potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-chloro-3-(3-methylbenzamido)benzoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-chloro-3-(3-methylbenzamido)benzoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
4-chloro-3-(3-methylbenzamido)benzoic acid can be compared with other similar compounds, such as:
4-chloro-3-methoxybenzoic acid: Similar in structure but with a methoxy group instead of a methylbenzamido group.
4-chloro-3-nitrobenzoic acid: Precursor in the synthesis of this compound, containing a nitro group instead of a methylbenzamido group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
1016507-68-8 |
---|---|
Molecular Formula |
C15H12ClNO3 |
Molecular Weight |
289.7 |
Purity |
95 |
Origin of Product |
United States |
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